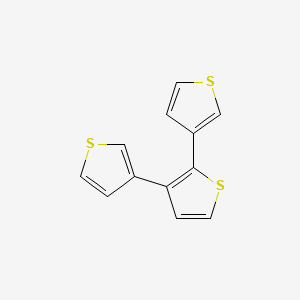
2,3-di(thiophen-3-yl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-di(thiophen-3-yl)thiophene is a heterocyclic compound that features a thiophene ring substituted at the 2 and 3 positions with thiophene groups. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di(thiophen-3-yl)thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for efficient production .
化学反应分析
Types of Reactions
2,3-di(thiophen-3-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
科学研究应用
Optoelectronic Applications
Organic Electronics
2,3-di(thiophen-3-yl)thiophene is primarily investigated for its role in organic electronic devices. Its structure allows for effective π-conjugation, which is crucial for charge transport in organic semiconductors. Research indicates that thiophene derivatives can be utilized in:
- Organic Photovoltaics (OPVs) : The compound's ability to absorb light and convert it into electrical energy makes it suitable for use in solar cells. Its incorporation into donor-acceptor systems enhances the efficiency of light absorption and charge separation.
- Organic Field-Effect Transistors (OFETs) : The high mobility of charge carriers in thiophene-based materials enables their application in OFETs, where they serve as the active layer for signal amplification.
Table 1: Performance Metrics in Organic Electronics
| Application | Device Type | Mobility (cm²/Vs) | Efficiency (%) |
|---|---|---|---|
| Organic Photovoltaics | Solar Cell | 0.1 - 0.5 | 5 - 10 |
| Organic Field-Effect Transistors | OFET | 0.5 - 1.0 | N/A |
Pharmaceutical Applications
Antimicrobial and Antifungal Activity
Studies have shown that thiophene derivatives exhibit significant biological activity against various pathogens. The structural characteristics of this compound contribute to its effectiveness as:
- Antifungal Agents : Research indicates that compounds with thiophene moieties demonstrate antifungal properties, making them candidates for developing new antifungal therapies .
- Anticancer Agents : Thiophene derivatives have been explored for their potential in cancer treatment due to their ability to inhibit tumor cell proliferation. The compound's interaction with cellular pathways is being studied to enhance therapeutic efficacy .
Case Study: Antifungal Activity
A study evaluated the antifungal activity of various thiophene derivatives, including this compound, against Candida species. The results showed effective inhibition at concentrations lower than those required for traditional antifungal drugs, suggesting a promising avenue for new treatments .
Material Science Applications
Conductive Polymers
The incorporation of this compound into polymer matrices has led to the development of conductive materials used in various applications:
- Sensors : Due to its electrical conductivity and sensitivity to environmental changes, this compound can be integrated into sensor technologies for detecting gases or biological molecules.
- Coatings : The compound's stability and conductivity make it suitable for use in protective coatings that require electrical conductivity and resistance to environmental degradation.
作用机制
The mechanism of action of 2,3-di(thiophen-3-yl)thiophene depends on its specific application. In organic electronics, the compound’s high π-electron density and planar structure facilitate efficient charge transport and electron mobility . In medicinal applications, the compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation, making it suitable for organic electronics.
Thiophene-2-carboxaldehyde: Used as an intermediate in the synthesis of various thiophene derivatives.
2,5-Dimethylthiophene: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,3-di(thiophen-3-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high charge mobility and efficient electron transport, such as in organic semiconductors and OLEDs .
属性
分子式 |
C12H8S3 |
|---|---|
分子量 |
248.4 g/mol |
IUPAC 名称 |
2,3-di(thiophen-3-yl)thiophene |
InChI |
InChI=1S/C12H8S3/c1-4-13-7-9(1)11-3-6-15-12(11)10-2-5-14-8-10/h1-8H |
InChI 键 |
NVKLSOLRWOMZLC-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=C(SC=C2)C3=CSC=C3 |
规范 SMILES |
C1=CSC=C1C2=C(SC=C2)C3=CSC=C3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















